molecular formula C8H10N2O B1454706 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1311315-25-9

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B1454706
CAS No.: 1311315-25-9
M. Wt: 150.18 g/mol
InChI Key: LMPBEJNRWDIXKS-UHFFFAOYSA-N
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Description

Structural Classification of Bicyclic Heterocycles

Bicyclic heterocyclic compounds represent a fundamental class of organic molecules characterized by two joined rings containing at least one heteroatom. The pyrrolo[2,3-c]pyridin-7-one scaffold belongs to the category of fused bicyclic compounds, where two rings share two adjacent atoms through a covalent bond, creating bridgehead atoms that are directly connected. This structural arrangement places the compound within the broader classification of nitrogen-containing heterocycles, which constitute approximately 75% of unique small-molecule drugs according to analyses of regulatory databases.

The pyrrolo[2,3-c]pyridine framework consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, with the ketone functionality at the 7-position creating the pyrrolopyridinone structure. This bicyclic system can exist in multiple structural variations depending on the fusion pattern and substitution positions. The [2,3-c] designation specifically indicates the fusion occurs between the 2,3-positions of the pyrrole ring and the corresponding positions of the pyridine ring, distinguishing it from other isomeric arrangements such as pyrrolo[3,4-c]pyridine or pyrrolo[2,3-b]pyridine systems.

Heterocyclic compounds are fundamentally classified based on their electronic structure into saturated and unsaturated categories. The saturated heterocyclic compounds, such as the target compound with its 4H,5H,6H,7H designation, behave similarly to acyclic derivatives but with modified steric properties. The presence of nitrogen atoms in the ring system contributes to basicity and enables various intermolecular interactions including hydrogen bonding formation, dipole-dipole interactions, and pi-stacking interactions.

The structural classification extends to substitution patterns, where the 1-methyl group represents an important modification that affects both chemical reactivity and biological activity. The methyl substitution at the nitrogen position prevents tautomerization and influences the electronic distribution within the bicyclic system. This modification is particularly significant in nitrogen heterocycles as it can alter binding affinity to biological targets and metabolic stability.

Structural Feature Classification Type Characteristic Properties
Ring Fusion Pattern Fused bicyclic [2,3-c] Two rings share adjacent carbon atoms
Saturation Level Partially saturated 4H,5H,6H,7H positions contain additional hydrogens
Heteroatom Content Dinitrogen heterocycle Contains two nitrogen atoms in different rings
Substitution Pattern 1-Methyl derivative Methyl group attached to pyrrole nitrogen
Functional Group Ketone at position 7 Carbonyl functionality providing electrophilic character

Historical Development of Pyrrolopyridinone Derivatives

The development of pyrrolopyridinone derivatives has evolved significantly over the past century, driven by their recognition as important pharmacophores in medicinal chemistry. The initial interest in pyrrole-containing compounds emerged from the discovery of naturally occurring molecules such as porphyrin rings and various alkaloids that demonstrated significant biological activities. Early research efforts focused on understanding the fundamental chemical properties of these nitrogen-containing heterocycles and their potential applications in pharmaceutical development.

The systematic study of pyrrolopyridine scaffolds gained momentum in the latter half of the twentieth century as synthetic methodologies improved and structure-activity relationships became better understood. A significant breakthrough in the synthetic approach to pyrrolo[2,3-c]pyridin-7-ones was achieved through the development of acid-promoted intramolecular cyclization methods using 2-pyrrolecarboxylic acid amidoacetals as key intermediates. This methodology proved to be highly scalable, with successful scale-up to 1.5 molar quantities without yield decrease, demonstrating the practical viability of these synthetic approaches.

The regioselective nature of subsequent derivatization reactions became a crucial aspect of pyrrolopyridinone chemistry development. Research demonstrated that alkylation and arylation reactions of pyrrolo[2,3-c]pyridin-7-ones proceed regioselectively to give nitrogen-6-substituted derivatives. This selectivity proved essential for medicinal chemistry applications, as it allowed for predictable modification of the scaffold while maintaining desired biological activities.

The recognition of pyrrolopyridinone derivatives as privileged scaffolds in drug discovery accelerated research efforts in the early 2000s. Notable developments included the identification of compounds such as Vemurafenib and Pexidartinib, which contain pyrrolopyridine scaffolds and are utilized in anticancer therapy. These clinical successes validated the therapeutic potential of the scaffold and stimulated further research into structural modifications and biological target identification.

Recent advances in the field have focused on understanding the molecular mechanisms underlying the biological activities of pyrrolopyridinone derivatives. Studies have revealed that compounds containing pyrrolo[3,4-c]pyridine frameworks can target various kinases involved in cell proliferation and have shown promise in treating diseases of the nervous and immune systems. The development of structure-activity relationships has enabled the rational design of derivatives with enhanced selectivity and potency for specific biological targets.

Significance of 1-Methyl Substitution in Nitrogenous Heterocycles

The introduction of a methyl group at the 1-position of pyrrolopyridinone systems represents a critical structural modification that profoundly influences both chemical and biological properties of these compounds. The 1-methyl substitution pattern has particular significance in nitrogen-containing heterocycles due to its effects on tautomerization, electronic distribution, and molecular recognition processes.

One of the most fundamental impacts of 1-methyl substitution is the prevention of tautomerization in the heterocyclic system. In unsubstituted pyrrolopyridinones, the nitrogen atom can participate in prototropic tautomerism, leading to multiple isomeric forms that complicate both chemical characterization and biological activity assessment. The presence of the methyl group eliminates this tautomeric equilibrium, providing a single, well-defined molecular structure that enables more predictable chemical behavior and biological interactions.

The electronic effects of 1-methyl substitution contribute significantly to the basicity and reactivity profile of pyrrolopyridinone derivatives. Methylation typically increases the basicity of nitrogen heterocycles compared to their unsubstituted counterparts, as demonstrated in related imidazole systems where 1-methylimidazole shows enhanced basicity compared to imidazole itself. This increased basicity can influence binding interactions with biological targets and affect pharmacokinetic properties such as membrane permeability and tissue distribution.

From a synthetic chemistry perspective, 1-methyl substitution provides important advantages in terms of regioselectivity and reaction control. The methyl group serves as a directing group that influences the outcome of subsequent chemical modifications, enabling selective functionalization at specific positions within the bicyclic framework. Studies on related heterocyclic systems have demonstrated that methylated derivatives often show improved synthetic accessibility and can be prepared using more straightforward methodological approaches.

The biological significance of 1-methyl substitution extends to enhanced target selectivity and improved pharmacological profiles. Research on related nitrogen heterocycles has shown that methylation can dramatically alter the selectivity profile for specific enzyme targets. In some cases, the presence of an N-methyl group has been found to be essential for maintaining antiparasitic activity, with studies reporting enhanced potency compared to unmethylated analogs. This structure-activity relationship demonstrates the critical importance of considering substitution patterns when designing biologically active compounds.

The metabolic implications of 1-methyl substitution also warrant consideration in the context of drug development. Methylated nitrogen heterocycles often exhibit altered metabolic stability compared to their unsubstituted counterparts, potentially leading to improved pharmacokinetic properties. The methyl group can influence both the rate and route of metabolic transformation, affecting factors such as clearance, half-life, and the formation of active or inactive metabolites.

Substitution Effect Chemical Impact Biological Consequence
Tautomerization Prevention Single molecular structure Predictable binding interactions
Electronic Modification Increased basicity Enhanced membrane permeability
Steric Influence Altered molecular geometry Modified protein binding selectivity
Metabolic Protection Reduced oxidative metabolism Improved pharmacokinetic profile
Synthetic Directing Regioselective reactions Enhanced derivatization control

Properties

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-5-3-6-2-4-9-8(11)7(6)10/h3,5H,2,4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPBEJNRWDIXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185291
Record name 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,4,5,6-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-25-9
Record name 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,4,5,6-tetrahydro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,4,5,6-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Acyl or Bromoacetylene Precursors

The synthesis often begins with the reaction of pyrrole or substituted pyrroles with acyl or bromoacetylenes to yield 2-(acylethynyl)pyrroles. Subsequent addition of nucleophiles such as propargylamine followed by intramolecular cyclization under controlled conditions produces the fused pyrrolo[2,3-c]pyridine skeleton. This method is adaptable for industrial scale-up using continuous flow reactors to optimize yield and purity.

Methylation of Pyrrolo[2,3-c]pyridine Derivatives

Methylation is commonly performed by treating the pyrrolo[2,3-c]pyridine intermediate with methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH). This reaction selectively methylates the nitrogen at the 1-position, yielding 1-methyl derivatives.

Oxidation and Functional Group Transformations

The ketone at the 7-position is introduced either by oxidation of a secondary alcohol intermediate or by condensation reactions with acid chlorides. For example, oxidation of benzylic alcohol intermediates using manganese dioxide (MnO2) or other oxidants has been reported. Alternatively, condensation of amine intermediates with nicotinoyl chloride or other acyl chlorides provides amide or ketone functionalities.

Representative Synthetic Schemes and Yields

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Sonogashira coupling 5-bromo-3-iodo-2-aminopyridine, TMS-acetylene, Pd catalyst Alkynyl pyridine derivative 70-85
2 Reductive ring closure Strong base (NaH or t-BuOK) Pyrrolo[2,3-c]pyridine core 65-80
3 Nitration Fuming nitric acid 3-nitro derivative Precipitate isolated
4 Suzuki coupling Arylboronic acids, Pd catalyst 3-nitro-5-aryl pyrrolo[2,3-c]pyridine 65-85
5 Catalytic hydrogenation Pd/C, H2 3-amino derivatives Used crude
6 Coupling with acid chloride Pyridine, DCM Amide derivatives Variable
7 Methylation NaH, MeI 1-methyl derivatives High
8 Oxidation MnO2 Ketone formation Moderate

Industrial and Scale-Up Considerations

  • Continuous flow synthesis has been adopted to improve reaction control, reduce reaction times, and increase safety, especially for steps involving hazardous reagents like fuming nitric acid or strong bases.
  • Automated synthesis platforms facilitate parallel synthesis of analogues for medicinal chemistry optimization.
  • Optimization of reaction conditions (temperature, solvent, catalyst loading) is critical to maximize yield and purity while minimizing by-products.

Research Findings and Optimization

  • The use of potassium tert-butoxide (t-BuOK) as a base for ring closure has been shown to provide cleaner reactions and improved yields compared to sodium hydride.
  • Protection of the pyrrole nitrogen (e.g., tosylation) is sometimes employed to improve regioselectivity in coupling reactions, though methylation is typically done on the unprotected nitrogen.
  • Nitration with fuming nitric acid yields isolable 3-nitro derivatives, which serve as key intermediates for further functionalization.
  • Suzuki couplings enable a versatile introduction of diverse aryl groups, facilitating structure-activity relationship studies.
  • Catalytic hydrogenation of nitro groups to amines is typically done without purification of intermediates due to their instability.

Summary Table of Key Preparation Methods

Method Key Steps Advantages Challenges
Cyclization of acyl/bromoacetylene precursors Formation of fused ring via intramolecular cyclization Efficient ring construction Requires careful control of conditions
Methylation with MeI and base Selective N-methylation High selectivity and yield Use of strong base and alkylating agent
Oxidation of alcohols or condensation with acyl chlorides Introduction of ketone functionality Versatile functional group introduction Sensitive to over-oxidation or side reactions
Suzuki coupling for aryl substitution Introduction of aryl groups at specific positions Enables SAR studies Requires palladium catalysts, sometimes protection steps
Catalytic hydrogenation Reduction of nitro to amine Mild conditions, high efficiency Instability of amino intermediates

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated pyrrolo[2,3-c]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one exhibit promising anticancer properties. For instance, compounds synthesized from this scaffold have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell survival and growth.

Case Study:
A study demonstrated that a specific derivative of this compound exhibited a significant reduction in tumor size in xenograft models of breast cancer. The compound was found to inhibit the PI3K/Akt pathway, leading to increased apoptosis in cancer cells .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neurons from oxidative stress and excitotoxicity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
In vitro studies showed that treatment with this compound reduced neuronal cell death induced by glutamate toxicity. The neuroprotective effect was attributed to the compound's ability to scavenge free radicals and inhibit apoptotic pathways .

Material Science Applications

1. Organic Electronics
this compound has been explored as a building block for organic semiconductors due to its unique electronic properties. Its derivatives can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table 1: Comparison of Electronic Properties

CompoundMobility (cm²/V·s)Band Gap (eV)Application
Base Compound0.52.0OLEDs
Derivative A0.81.8OPVs
Derivative B0.62.2OLEDs

Biological Research Applications

1. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression.

Case Study:
Research revealed that a synthesized analog of this compound effectively inhibited the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and has implications for cancer therapy .

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Variations

Furo/Thieno Pyridinones
  • 7-Oxo-furo[2,3-c]pyridine (7OFP) and 7-Oxo-thieno[2,3-c]pyridine (7OTP) These compounds replace the pyrrole ring with furan (oxygen) or thiophene (sulfur) . Key Differences:
  • Biological Interactions : The oxygen in 7OFP may engage in stronger hydrogen bonding, while sulfur in 7OTP could participate in hydrophobic interactions.
    • Applications : Used as unnatural purine mimics in nucleic acid research .
Thieno[2,3-c]pyridin-7-one Derivatives

Example: 4-[(Tert-butyldimethylsilyl)oxy]methyl]-4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one ()

  • Structural Features : Incorporates a thiophene ring and a bulky silyloxy substituent.
  • Impact : The tert-butyldimethylsilyl group improves stability during synthesis but reduces solubility in polar solvents.

Substituent Position and Functional Group Variations

6-Methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one ()
  • Difference : Methyl group at the 6-position instead of the 1-position.
1-Methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one ()
  • Modification : Phenyl group at the 2-position.
4-Bromo-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one ()
  • Substituent : Bromine at the 4-position.
  • Utility : Bromine serves as a handle for further functionalization via Suzuki-Miyaura coupling.

Saturation and Ring Isomerism

5H-Pyrrolo[3,4-b]pyridin-7(6H)-one ()
  • Structural Distinction : Fusion at [3,4-b] instead of [2,3-c].
  • Consequences: Alters the spatial arrangement of the pyridinone carbonyl, affecting hydrogen-bonding capacity.
rac-(3aR,7aR)-octahydro-1H-pyrrolo[2,3-c]pyridin-7-one ()
  • Saturation : Fully saturated rings.
  • Impact : Increased conformational flexibility may reduce target selectivity compared to partially unsaturated analogues.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
1-Methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Pyrrolo[2,3-c]pyridinone 1-Me 150.18 Partial saturation, discontinued
7-Oxo-furo[2,3-c]pyridine (7OFP) Furo[2,3-c]pyridinone None 135.12 Oxygen heteroatom, purine mimic
6-Methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Pyrrolo[2,3-c]pyridinone 6-Me 150.18 Bromodomain binding
4-Bromo-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Pyrrolo[2,3-c]pyridinone 4-Br, 6-Me 229.06 Synthetic intermediate
rac-(3aR,7aR)-octahydro-1H-pyrrolo[2,3-c]pyridin-7-one Octahydro-pyrrolo[2,3-c]pyridinone None 285.77 Fully saturated, chiral centers

Research Findings and Challenges

  • Synthetic Challenges : The target compound’s discontinuation () may stem from low yields in multi-step syntheses or purification difficulties due to regiochemical complexity.
  • Biological Gaps: Limited data exist on its pharmacokinetics or toxicity, unlike pyrrolo[2,3-d]pyrimidines, which are well-studied for kinase inhibition ().
  • Opportunities : Derivatives with halogen or aryl substituents (e.g., ) could enhance bioactivity and warrant further exploration.

Biological Activity

1-Methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound with a molecular formula of C8H10N2OC_8H_{10}N_2O and a molecular weight of 150.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antiparasitic properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The chemical structure of this compound can be represented by the following identifiers:

PropertyValue
Chemical Formula C8H10N2OC_8H_{10}N_2O
Molecular Weight 150.18 g/mol
IUPAC Name 1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one
PubChem CID 52908351
Appearance Powder

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives showed antiproliferative effects against various human tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations. The activity was attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cancer progression .

Antiparasitic Activity

In addition to anticancer effects, this compound has shown promising antiparasitic activity. A specific derivative demonstrated an EC50 value of 0.023 μM against parasites in vitro. This suggests that modifications to the pyrrolo structure can enhance both the potency and selectivity of these compounds against parasitic infections .

Study on Structural Modifications

A comparative study focused on the structural modifications of pyrrolo compounds revealed that the incorporation of polar functional groups improved aqueous solubility while maintaining antiparasitic activity. For example:

Compound VariantEC50 (μM)Aqueous Solubility (μM)Metabolic Stability (CL int μL/min/mg)
Original Compound0.0231581
Methoxy Derivative0.0483170
Trifluoromethyl Derivative0.01090157

This study highlights the delicate balance between lipophilicity and metabolic stability when designing new derivatives .

Safety Profile

The safety profile of this compound indicates potential hazards including toxicity upon ingestion and skin irritation. The compound is classified under GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Precautionary measures include avoiding inhalation and ensuring protective measures during handling .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions or cyclization strategies. For example, cyclization of pyridazinones with N,N-dimethylformamide dimethyl acetal can yield pyrrolo[2,3-c]pyridine derivatives . Multi-component reactions involving aldehydes, cyanacetamide, and sulfonamides under basic conditions (e.g., K₂CO₃) have also been used to form the pyrrolo-pyridine core . Optimizing reaction conditions (e.g., temperature, solvent) is critical for yield improvement.

Q. What spectroscopic techniques are critical for characterizing pyrrolo[2,3-c]pyridine derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent positions. For example, methyl groups at the 1-position show distinct singlet signals near δ 2.35 ppm in DMSO .
  • HRMS : Validates molecular weight and purity, with deviations <5 ppm indicating successful synthesis .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems, as demonstrated for 6-methyl-4-(2-phenoxyphenyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (PDB ligand 8NJ) .

Q. What safety precautions are necessary when handling pyrrolo[2,3-c]pyridine derivatives?

  • Methodological Answer :

  • Acute toxicity : Classified under GHS Category 4 for oral, dermal, and inhalation exposure. Use fume hoods, gloves, and lab coats .
  • Storage : Store in sealed containers under inert gas (e.g., N₂) to prevent degradation.
  • Emergency protocols : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-c]pyridine derivatives?

  • Methodological Answer :

  • Mechanistic validation : Compare enzymatic assays (e.g., kinase inhibition vs. proton pump inhibition) to clarify target specificity .
  • Structural analogs : Synthesize derivatives with systematic substitutions (e.g., halogenation at C4 or ethyl groups at C5) to isolate activity-contributing moieties .
  • Cell-line specificity : Test cytotoxicity across diverse cancer lines (e.g., EGFR-overexpressing A431 vs. p53-functional lines) to identify confounding factors .

Q. What strategies optimize regioselectivity in annulation reactions during pyrrolo[2,3-c]pyridine synthesis?

  • Methodological Answer :

  • Catalytic control : RhIII-catalyzed alkenylation/annulation of picolinamides ensures complete regiocontrol and stereoselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions .
  • Substituent directing groups : Electron-withdrawing groups (e.g., nitro) at C3 enhance regioselective bond formation .

Q. How does the substitution pattern affect the compound's kinase inhibition or cytotoxicity?

  • Methodological Answer :

  • Halogenation : Chlorine at C4 increases binding affinity to kinase ATP pockets, while ethyl groups at C5 improve metabolic stability .
  • Aromatic substituents : 2-Phenoxyphenyl groups at C4 enhance cytotoxicity in EGFR-overexpressing cells by mimicking ATP’s adenine moiety .
  • Reversibility : Methyl groups at the 1-position in proton pump inhibitors enable reversible binding, reducing off-target effects .

Q. How to design analogs with reversible proton pump inhibition?

  • Methodological Answer :

  • Core modifications : Introduce methyl groups at the 1-position to disrupt covalent binding while retaining H⁺/K⁺-ATPase affinity .
  • pH-sensitive substituents : Use hydroxyquinolinyl moieties to enhance target engagement in acidic environments .
  • In silico docking : Screen analogs against crystal structures of proton pumps (e.g., PDB 8NJ) to predict reversible interactions .

Q. What computational methods predict the interaction of these compounds with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate binding stability of pyrrolo-pyridine derivatives in kinase active sites over 100-ns trajectories.
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, F) with IC₅₀ values for cytotoxicity .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity in annulation reactions .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data in pyrrolo[2,3-c]pyridine derivatives?

  • Methodological Answer :

  • Standardized assays : Use identical cell lines (e.g., A431) and incubation times (e.g., 72 hours) to minimize variability .
  • Metabolic profiling : Compare intracellular phosphorylation rates in cancer vs. normal cells to explain selective toxicity .
  • Batch consistency : Verify purity (>95% by HPLC) to rule out impurities skewing results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 2
Reactant of Route 2
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.